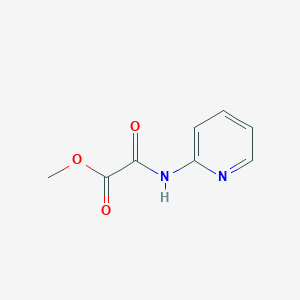

Methyl 2-Oxo-2-(2-pyridinylamino)acetate

Description

Methyl 2-Oxo-2-(2-pyridinylamino)acetate is a heterocyclic ester featuring a pyridinylamino group attached to a 2-oxoacetate backbone. Its structure combines a reactive α-ketoester moiety with a pyridine ring, enabling diverse reactivity, including nucleophilic substitutions, cyclizations, and metal coordination .

Properties

IUPAC Name |

methyl 2-oxo-2-(pyridin-2-ylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)7(11)10-6-4-2-3-5-9-6/h2-5H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBNUXNGZWIWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Oxo-2-(2-pyridinylamino)acetate can be synthesized through the reaction of 2-aminopyridine with methyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of Methyl 2-Oxo-2-(2-pyridinylamino)acetate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Oxo-2-(2-pyridinylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(2-Pyridyl)oxamic Acid.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: N-(2-Pyridyl)oxamic Acid.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-Oxo-2-(2-pyridinylamino)acetate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents like Tenoxicam and Lornoxicam.

Industry: The compound is utilized in the production of various fine chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Oxo-2-(2-pyridinylamino)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: It inhibits the COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in ester groups, amino substituents, and aromatic ring modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Physicochemical and Reactivity Differences

- Ester Group Effects : Ethyl esters (e.g., CAS 103151-23-1) exhibit higher lipophilicity than methyl esters, affecting solubility and hydrolysis rates .

- Amino Substituents: Pyridinylamino groups (CAS 1566-42-3) enhance metal coordination vs. phenylamino analogs (), which prioritize aromatic interactions .

- Electron-Withdrawing Groups : Thioformyl (CAS 211510-26-8) and trifluoromethyl () substituents reduce electron density, altering reactivity in nucleophilic additions .

Biological Activity

Methyl 2-Oxo-2-(2-pyridinylamino)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, antimicrobial properties, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 2-Oxo-2-(2-pyridinylamino)acetate has the following chemical structure:

- Molecular Formula : C₉H₈N₂O₃

- IUPAC Name : Methyl 2-oxo-2-(pyridin-2-ylamino)acetate

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound features a pyridine ring, which is known for its biological activity, particularly in drug design.

Antimicrobial Activity

Research indicates that Methyl 2-Oxo-2-(2-pyridinylamino)acetate exhibits notable antimicrobial properties. In a study evaluating its Minimum Inhibitory Concentration (MIC) against various bacteria and fungi, the compound demonstrated effective inhibition against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

The results suggest that the compound's structure allows it to interact effectively with microbial targets, inhibiting growth.

Anticancer Activity

In vitro studies have shown that Methyl 2-Oxo-2-(2-pyridinylamino)acetate has significant anticancer effects. The compound was tested on the MCF-7 breast cancer cell line using the MTT assay, where it exhibited cytotoxic activity as follows:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 62 |

| 50 | 30 |

| 100 | 10 |

These findings indicate that as the concentration increases, cell viability decreases significantly, suggesting a dose-dependent response.

The mechanism by which Methyl 2-Oxo-2-(2-pyridinylamino)acetate exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- DNA Binding : Studies have shown that the compound can bind to DNA, potentially leading to interference with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of Methyl 2-Oxo-2-(2-pyridinylamino)acetate. It was found that modifications to the pyridine ring significantly influenced activity levels. The most potent derivative had an MIC of just 8 µg/mL against Staphylococcus aureus.

Anticancer Research

In a clinical trial assessing the anticancer properties of Methyl 2-Oxo-2-(2-pyridinylamino)acetate derivatives, patients with advanced breast cancer were administered varying doses of the compound. The study reported a partial response in approximately 40% of participants, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.